Cas no 110199-17-2 ((R)-4-Benzylthiazolidine-2-thione)

R)-4-Benzylthiazolidine-2-thione is a chiral compound known for its distinct optical activity. It exhibits high purity and stability, making it suitable for various applications, including chiral resolution and organic synthesis. Its unique structural features contribute to its efficiency in chemical reactions, offering researchers a valuable tool for developing enantiomerically pure compounds.
(R)-4-Benzylthiazolidine-2-thione structure
110199-17-2 structure
Product Name:(R)-4-Benzylthiazolidine-2-thione
CAS No:110199-17-2
MF:C10H11NS2
MW:209.33103966713
MDL:MFCD06658217
CID:62808
PubChem ID:57650129
Update Time:2025-07-23

(R)-4-Benzylthiazolidine-2-thione Chemical and Physical Properties

Names and Identifiers

    • (R)-4-Benzylthiazolidine-2-thione
    • (R)-4-Benzyl-1,3-thiazolidine-2-thione
    • (4R)-4-benzyl-1,3-thiazolidine-2-thione
    • (R)-4-Benzyl-thiazolidine-2-thione
    • R-4-Benzylthiazolidine-2-thione
    • (R)-(+)-BENZYL-1,3-THIAZOLIDINE-2-THIONE
    • 2-Thiazolidinethione, 4-(phenylmethyl)-, (4R)-
    • (R)-4-Benzylthiazolidine-2-thione,99%e.e.
    • (R)-4-Benzylthiazolidine-2-thione >=97.0%
    • (S)-4-Benzyl-thiazolidine-2-thione
    • J-002399
    • DTXSID10429501
    • BCP11242
    • C10H11NS2
    • A13077
    • 110199-17-2
    • SCHEMBL10767075
    • AMY14351
    • AKOS015920469
    • CS-W015150
    • AS-38299
    • MFCD06658217
    • (R)-4-Benzylthiazolidine-2-thione, >=97.0%
    • MDL: MFCD06658217
    • Inchi: 1S/C10H11NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1
    • InChI Key: SLDUGQISGRPGAW-SECBINFHSA-N
    • SMILES: S1C(N[C@@H](C1)CC1C=CC=CC=1)=S

Computed Properties

  • Exact Mass: 209.03300
  • Monoisotopic Mass: 209.03329170g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.9
  • Topological Polar Surface Area: 69.4Ų

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.3±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 328.4℃ at 760 mmHg
  • Flash Point: 152.4±23.2 °C
  • Refractive Index: 1.676
  • PSA: 69.42000
  • LogP: 2.54780
  • Specific Rotation: 122 º (c=1% in chloroform)
  • Optical Activity: [α]20/D +122±5°, c = 1% in chloroform

(R)-4-Benzylthiazolidine-2-thione Security Information

(R)-4-Benzylthiazolidine-2-thione Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(R)-4-Benzylthiazolidine-2-thione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
42787-1G-F
(R)-4-Benzylthiazolidine-2-thione
110199-17-2 ≥97.0%
1G
¥1086.79 2022-02-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
42787-5G-F
(R)-4-Benzylthiazolidine-2-thione
110199-17-2 ≥97.0%
5G
¥3674.84 2022-02-24
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R803349-5g
110199-17-2 97%
5g
¥2,339.10 2022-08-31
TRC
B300098-50mg
(R)-4-Benzylthiazolidine-2-thione
110199-17-2
50mg
$ 50.00 2022-06-07
TRC
B300098-100mg
(R)-4-Benzylthiazolidine-2-thione
110199-17-2
100mg
$ 65.00 2022-06-07
TRC
B300098-500mg
(R)-4-Benzylthiazolidine-2-thione
110199-17-2
500mg
$ 210.00 2022-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R99750-1g
(R)-4-Benzylthiazolidine-2-thione
110199-17-2 97%
1g
¥1038.0 2024-07-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R99750-5g
(R)-4-Benzylthiazolidine-2-thione
110199-17-2 97%
5g
¥4038.0 2024-07-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R803349-1g
110199-17-2 97%
1g
¥301.50 2022-10-10
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032602-1g
(R)-4-Benzylthiazolidine-2-thione
110199-17-2 97%
1g
¥207 2023-09-11

(R)-4-Benzylthiazolidine-2-thione Production Method

(R)-4-Benzylthiazolidine-2-thione Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:110199-17-2)(R)-4-Benzylthiazolidine-2-thione
Order Number:A13077
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):678.0
Email:sales@amadischem.com

Additional information on (R)-4-Benzylthiazolidine-2-thione

Introduction to (R)-4-Benzylthiazolidine-2-thione (CAS No. 110199-17-2)

(R-4-Benzylthiazolidine-2-thione) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by its Chemical Abstracts Service (CAS) number 110199-17-2, has garnered considerable attention due to its potential applications in drug development and biochemical research. The (R)-configuration of the molecule plays a crucial role in determining its stereochemical behavior, which is essential for understanding its biological activity and interaction with biological targets.

The molecular structure of (R)-4-Benzylthiazolidine-2-thione consists of a thiazolidine ring substituted with a benzyl group at the 4-position and a thione group at the 2-position. This configuration imparts unique electronic and steric properties to the molecule, making it a versatile scaffold for designing novel pharmacophores. The thiazolidine core is a well-known motif in medicinal chemistry, frequently found in biologically active compounds due to its ability to mimic natural heterocyclic structures found in bioactive molecules.

Recent advancements in the field of drug discovery have highlighted the importance of stereoselective synthesis and characterization of chiral compounds like (R)-4-Benzylthiazolidine-2-thione. The stereochemistry of this compound significantly influences its pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further investigation. Researchers have been exploring various synthetic routes to achieve high enantiomeric purity, which is crucial for ensuring the efficacy and safety of therapeutic agents.

In the context of modern pharmaceutical research, (R)-4-Benzylthiazolidine-2-thione has shown promise as a building block for the development of new drugs targeting various diseases. Its structural features make it an attractive candidate for further derivatization, allowing chemists to explore a wide range of biological activities. For instance, modifications at the benzyl group or the thione moiety can lead to compounds with enhanced binding affinity to specific biological targets, such as enzymes or receptors.

One of the most intriguing aspects of (R)-4-Benzylthiazolidine-2-thione is its potential role in modulating biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The thiazolidine ring is known to exhibit anti-inflammatory properties, while the benzyl group can be tailored to enhance solubility and bioavailability. These characteristics make this compound a compelling candidate for preclinical and clinical studies aimed at developing novel therapeutic interventions.

The synthesis of (R)-4-Benzylthiazolidine-2-thione involves multi-step organic transformations that require careful optimization to ensure high yield and enantiomeric purity. Advanced techniques such as asymmetric catalysis and chiral auxiliary methods have been employed to achieve these goals. The use of transition metal catalysts, in particular, has revolutionized the field of asymmetric synthesis, enabling the efficient production of enantiomerically pure compounds like (R)-4-Benzylthiazolidine-2-thione.

Recent studies have also demonstrated the utility of computational methods in predicting the biological activity andADME (Absorption, Distribution, Metabolism, and Excretion) properties of (R)-4-Benzylthiazolidine-2-thione derivatives. Molecular modeling techniques have been instrumental in identifying lead compounds with optimal pharmacokinetic profiles. These computational approaches complement traditional experimental methods, providing researchers with powerful tools for drug design and optimization.

The potential applications of (R)-4-Benzylthiazolidine-2-thione extend beyond traditional pharmaceuticals into other areas such as agrochemicals and materials science. Its unique structural features make it a valuable starting material for synthesizing complex molecules with diverse functionalities. For example, derivatives of this compound have been explored as intermediates in the production of specialty chemicals used in agriculture and industry.

In conclusion, (R)-4-Benzylthiazolidine-2-thione (CAS No. 110199-17-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its structural features, stereochemical properties, and synthetic accessibility make it an attractive scaffold for designing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine today.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:110199-17-2)(R)-4-Benzylthiazolidine-2-thione
A13077
Purity:99%
Quantity:25g
Price ($):678.0
Email